molecular formula C9H10F3NO B595166 (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 1209050-26-9

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B595166
CAS No.: 1209050-26-9
M. Wt: 205.18
InChI Key: VTLIABOHZPSHRN-ZCFIWIBFSA-N
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Description

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate under controlled conditions . This reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654568
Record name (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209050-26-9
Record name (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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